4-Ethyl-3-(fluorosulfonyl)benzoic acid
Overview
Description
4-Ethyl-3-(fluorosulfonyl)benzoic acid is a chemical compound with the molecular formula C9H9FO4S and a molecular weight of 232.23 g/mol This compound is characterized by the presence of an ethyl group, a fluorosulfonyl group, and a benzoic acid moiety
Preparation Methods
One common method involves the reaction of 4-ethylbenzoic acid with sulfur tetrafluoride (SF4) in the presence of a catalyst . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the selective introduction of the fluorosulfonyl group.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve high-quality products.
Chemical Reactions Analysis
4-Ethyl-3-(fluorosulfonyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.
Hydrolysis: The fluorosulfonyl group can be hydrolyzed to form the corresponding sulfonic acid in the presence of water or aqueous bases.
Common reagents used in these reactions include sulfur tetrafluoride, hydrogen peroxide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents employed.
Scientific Research Applications
4-Ethyl-3-(fluorosulfonyl)benzoic acid has garnered significant attention in scientific research due to its unique chemical properties. Some of its applications include:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: Acts as an affinity label for enzymes, such as glutathione S-transferases, enabling the study of enzyme mechanisms and interactions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-(fluorosulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes. The fluorosulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inactivation or modification . This interaction is often used to study enzyme function and to develop enzyme inhibitors.
Comparison with Similar Compounds
4-Ethyl-3-(fluorosulfonyl)benzoic acid can be compared with other similar compounds, such as:
4-(Fluorosulfonyl)benzoic acid: Lacks the ethyl group, making it less hydrophobic and potentially altering its reactivity and interactions.
3-(Fluorosulfonyl)benzoic acid: The position of the fluorosulfonyl group affects its chemical properties and reactivity.
4-Ethylbenzoic acid: Lacks the fluorosulfonyl group, resulting in different chemical behavior and applications.
Properties
IUPAC Name |
4-ethyl-3-fluorosulfonylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO4S/c1-2-6-3-4-7(9(11)12)5-8(6)15(10,13)14/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCDIRYPMNOLZQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271309 | |
Record name | Benzoic acid, 4-ethyl-3-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955519-71-7 | |
Record name | Benzoic acid, 4-ethyl-3-(fluorosulfonyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1955519-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-ethyl-3-(fluorosulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271309 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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